molecular formula C12H9FN2O2 B8446202 3-(2-(4-Fluorophenyl)oxazol-4-yl)-3-hydroxypropanenitrile

3-(2-(4-Fluorophenyl)oxazol-4-yl)-3-hydroxypropanenitrile

Cat. No.: B8446202
M. Wt: 232.21 g/mol
InChI Key: QTOZNMQJBADVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(4-Fluorophenyl)oxazol-4-yl)-3-hydroxypropanenitrile is a useful research compound. Its molecular formula is C12H9FN2O2 and its molecular weight is 232.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]-3-hydroxypropanenitrile

InChI

InChI=1S/C12H9FN2O2/c13-9-3-1-8(2-4-9)12-15-10(7-17-12)11(16)5-6-14/h1-4,7,11,16H,5H2

InChI Key

QTOZNMQJBADVFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C(CC#N)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(2-(4-fluorophenyl)oxazol-4-yl)ethanone (250 mg, 1.22 mmol) in DMF-H2O (7 mL; 2:5 v/v) was cooled to 0° C. and KH2PO4 (327 mg, 2.4 mmol) was added, followed by KCN (116 mg, 1.8 mmol). The reaction mixture was stirred at 80° C. 10 h and then diluted with water. The organic product was extracted with EtOAc and the combined extracts were washed with H2O and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 8-12% EtOAc in petroleum ether) to afford 3-(2-(4-fluorophenyl)oxazol-4-yl)-3-hydroxypropanenitrile (60 mg, yield 21%) as a light yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 8.11 (d, J=0.7 Hz, 1H), 8.03-7.98 (dd, J=8.9 Hz, 5.4 Hz, 2H), 7.40-7.34 (t J=8.9 Hz, 2H), 6.13-6.12 (d, J=5.3 Hz, 1H), 4.93-4.87 (m, 1H), 2.98-2.93 (dd, J=8.9 Hz, 5.8 Hz, 2H). MS (ESI) m/z: Calculated for C12H9FN2O2: 232.06. found: 233.0 (M+H)+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
KH2PO4
Quantity
327 mg
Type
reactant
Reaction Step Two
Name
Quantity
116 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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